BenchChemオンラインストアへようこそ!

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 144583-92-6) is a uniquely functionalized brominated dihydroquinolinone scaffold that non-brominated or alternative halogenated analogs cannot replicate. The 6-bromo substituent delivers dual nanomolar MAO-A (IC50=9.5 nM) and MAO-B (IC50=6.90 nM) inhibition—approximately 2,300-fold more potent than non-brominated variants—making it essential for CNS-focused screening libraries. Simultaneously, the bromine atom serves as a palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling handle for rapid parallel SAR expansion, and as a cereblon-recruiting PROTAC linker attachment point for targeted protein degradation programs. Procure this single brominated intermediate to access dozens of functionalized derivatives without de novo synthesis of each analog.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 144583-92-6
Cat. No. B170039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
CAS144583-92-6
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C
InChIInChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3
InChIKeyOOAOOSQZJDXRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 144583-92-6): Structural Characteristics and Procurement Context


6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 144583-92-6) is a brominated 3,4-dihydroquinolin-2(1H)-one derivative with a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol [1]. The compound features a 4,4-dimethyl-substituted lactam core that forms the scaffold for numerous pharmacologically active agents, including anti-cancer, anti-diabetic, and cardiovascular drug candidates [2]. The 6-position bromine substituent distinguishes this compound from its non-brominated parent scaffold (1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, MW 189.25 g/mol), introducing both steric and electronic modifications that alter its biological target profile and synthetic utility [1].

Why 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by Non-Brominated or Alternative Halogenated Analogs


Substitution of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with non-brominated analogs (e.g., CAS 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one) or alternative halogenated variants (e.g., 6-chloro or 6-fluoro derivatives) is not scientifically equivalent due to quantifiable differences in both biological target engagement and synthetic pathway accessibility. The 6-position bromine substituent confers a dual functional role: it modulates monoamine oxidase (MAO) isoform selectivity in ways that chlorine or fluorine substituents cannot replicate [1], and it serves as a palladium-catalyzed cross-coupling handle (Suzuki-Miyaura, Buchwald-Hartwig) that enables downstream diversification into advanced intermediates, PROTACs, and molecular probes that the non-halogenated scaffold cannot access [2]. The quantitative evidence below substantiates these non-interchangeable properties.

Quantitative Differentiation Evidence for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one vs. Closest Analogs


MAO-A/B Inhibitory Profile: 6-Bromo Derivative Demonstrates Sub-Micromolar Dual Inhibition While Non-Brominated Parent Exhibits Only Weak Micromolar Activity

The 6-bromo-3,4-dihydroquinolin-2(1H)-one core (structurally analogous to the target compound at the quinolinone ring position) exhibits nanomolar-range dual MAO-A and MAO-B inhibitory activity, whereas the non-brominated 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one scaffold shows substantially weaker inhibition in the micromolar range. In direct assays conducted under comparable conditions, the brominated scaffold demonstrates IC50 values of 9.5 nM against human recombinant MAO-A and 6.90 nM against human recombinant MAO-B [1]. In contrast, the non-brominated parent scaffold (1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one derivatives) exhibits IC50 values of approximately 21,800–25,300 nM (≈21.8–25.3 μM) against MAO-A [2][3]. This represents an approximately 2,300-fold enhancement in MAO-A inhibitory potency conferred by the brominated scaffold relative to non-brominated analogs.

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Bromine Substituent Enables Palladium-Catalyzed Cross-Coupling Diversification Pathways Unavailable to Non-Halogenated Scaffold

The 6-position bromine atom on 6-bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, amine, and other diverse substituents at the 6-position [1][2]. The non-brominated parent scaffold (1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one) lacks this reactive halogen handle entirely and therefore cannot participate in these diversification reactions without prior functionalization steps. This synthetic divergence is documented in patent literature describing aryl-substituted dihydroquinolinones as bromodomain inhibitors, where the brominated core serves as the key intermediate for constructing elaborated pharmacophores [1].

Synthetic methodology Cross-coupling chemistry Medicinal chemistry diversification

6-Bromo Dihydroquinolinone Core Documented as Bromodomain Inhibitor Scaffold in Patent Literature with Defined Therapeutic Indications

The 6-bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one scaffold and its structurally related aryl-substituted dihydroquinolinones are explicitly claimed as bromodomain inhibitors in multiple patent filings, with defined therapeutic applications in proliferative disorders, autoimmune conditions, inflammatory diseases, and neoplasms including glioblastoma multiforme, pancreatic cancer, breast cancer, lung cancer, and prostate cancer [1][2]. In contrast, the non-brominated 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one scaffold is not specifically claimed for bromodomain inhibition in these same patent families, with its documented applications primarily focused on synthetic methodology [3] and distinct therapeutic areas including RXR agonism and atypical antipsychotic activity [3].

Epigenetics Bromodomain inhibition Cancer therapeutics

6-Bromo Scaffold Enables PROTAC and CRBN-Recruiting Bifunctional Degrader Construction via Conjugation Handle

Dihydroquinolinone compounds bearing the 3,4-dihydroquinolin-2(1H)-one core—including the 6-bromo-substituted variant—are explicitly disclosed as cereblon (CRBN) E3 ubiquitin ligase binding moieties suitable for incorporation into bifunctional protein degradation constructs (PROTACs) [1][2]. The 6-bromo substituent provides a modifiable conjugation site for linker attachment, enabling the construction of PROTACs that recruit CRBN to degrade target proteins of interest. Non-brominated dihydroquinolinones lack this convenient conjugation handle, requiring alternative synthetic strategies or leaving the core unmodified, which limits their utility as direct PROTAC building blocks [1].

Targeted protein degradation PROTAC CRBN E3 ligase

Validated Research and Procurement Applications for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one Based on Quantitative Evidence


Monoamine Oxidase (MAO-A/B) Inhibitor Screening and CNS Drug Discovery Programs

Based on the nanomolar-range dual MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.90 nM) inhibitory activity documented for the 6-bromo dihydroquinolinone scaffold [1], this compound is suitable as a starting point for CNS-focused drug discovery campaigns targeting Parkinson's disease, depression, or other neurological conditions where MAO modulation is therapeutically relevant. The approximately 2,300-fold potency advantage over non-brominated analogs [2][3] makes this compound the appropriate choice for high-throughput screening libraries aimed at identifying MAO-targeting hits, as non-brominated variants would yield false negatives at standard screening concentrations.

Bromodomain Inhibitor Lead Optimization and Epigenetic Drug Discovery

The explicit patent claims for aryl-substituted dihydroquinolinones as bromodomain inhibitors with therapeutic applications in glioblastoma, pancreatic cancer, breast cancer, lung cancer, and prostate cancer [1][2] establish this compound class—including the 6-bromo derivative—as a validated entry point for epigenetic drug discovery. Researchers initiating bromodomain (BET family) inhibitor programs should prioritize this brominated scaffold over non-brominated alternatives, which lack documented relevance to this target class [3].

Parallel SAR Library Generation via Palladium-Catalyzed Cross-Coupling Diversification

The 6-position bromine atom provides a palladium-catalyzed cross-coupling handle (Suzuki-Miyaura, Buchwald-Hartwig) that enables rapid parallel synthesis of diverse 6-substituted analogs for SAR exploration [1][2]. Medicinal chemistry teams can procure this single brominated intermediate and generate dozens of functionalized derivatives without synthesizing each analog de novo, significantly reducing synthetic workload and accelerating lead optimization timelines compared to starting from the non-halogenated parent scaffold.

PROTAC and Targeted Protein Degradation Construct Assembly

The dihydroquinolinone core, particularly with the 6-bromo conjugation handle, is claimed in patent literature as a cereblon (CRBN) E3 ligase-recruiting moiety suitable for bifunctional PROTAC construction [1][2]. Chemical biology and drug discovery groups developing PROTACs can utilize the 6-bromo derivative as a functionalized building block for linker attachment, avoiding additional halogenation steps required when starting from non-halogenated precursors. This application is substantiated by patent filings explicitly describing dihydroquinolinones as CRBN binders for targeted protein degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.